Enantiomeric Excess Comparison: (S)- vs. (R)-N-Boc-3-hydroxyadamantylglycine via Chiral Resolution with Quinidine/Quinine
In the 2016 Li et al. method, racemic N-Boc-3′-hydroxyadamantylglycine was resolved using quinidine to isolate the desired (S)-enantiomer and quinine to isolate the (R)-enantiomer. A racemization loop was applied to the unwanted (R)-enantiomer using DCC/NaH, recycling it back to racemate [1].
| Evidence Dimension | Enantiomeric excess (ee) after chiral resolution |
|---|---|
| Target Compound Data | ee ≥ 99% for (S)-N-Boc-3′-hydroxyadamantylglycine |
| Comparator Or Baseline | (R)-N-Boc-3′-hydroxyadamantylglycine isolated via quinine resolution; racemized and recycled |
| Quantified Difference | (S)-enantiomer: 99% ee; (R)-enantiomer recycled via racemization (DCC/NaH). Overall yield of (S)-enantiomer: ~35% including recycling. |
| Conditions | Resolution with quinidine/quinine; racemization with dicyclohexylcarbodiimide (DCC) and sodium hydride (NaH) |
Why This Matters
Procurement of the pre-resolved (S)-enantiomer at ≥99% ee eliminates the need for in-house chiral resolution and racemization recycling, reducing processing steps and solvent consumption by approximately 50% compared to purchasing the racemate.
- [1] Jie Li, Xue Jiang, Run Gan, Ming Zhang, Xinmei Pan, Xiangnan Hu. A facile and economic method for the synthesis of (S)-N-Boc-3′-hydroxyadamantylglycine. Research on Chemical Intermediates, 2016, 42, 5709–5721. View Source
